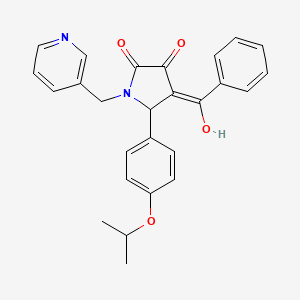
2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine, which involves the reaction with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution. This is followed by treatment with various alkyl/aralkyl halides to produce a series of new derivatives. Similarly, paper outlines the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides by reacting 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline, followed by further reactions with different electrophiles.
Molecular Structure Analysis
The structural characterization of sulfonamide derivatives is typically carried out using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as mentioned in papers and . These techniques provide detailed information about the molecular structure, including the functional groups present and their arrangement within the molecule.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions. Paper discusses the alkylation of nitrobenzenesulfonamides to give N-alkylated sulfonamides, which can be deprotected to yield secondary amines. This demonstrates the versatility of sulfonamides in synthetic chemistry, particularly in the preparation and protection of amines.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, paper mentions the poor water solubility of a specific sulfonamide derivative, which is a critical factor in drug formulation and delivery. The presence of different substituents on the sulfonamide core can significantly affect properties such as solubility, enzyme inhibitory activity, and the ability to cross biological barriers like the blood-brain barrier, as discussed in papers , , and .
Scientific Research Applications
Synthetic Chemistry and Medicinal Chemistry Applications
Compounds containing nitrobenzenesulfonamide groups are frequently explored for their synthetic utility and potential medicinal applications. For instance, photosensitive protecting groups, including those derived from nitrobenzyl and nitrobenzenesulfenyl moieties, show promise in synthetic chemistry for the development of novel synthetic pathways and the controlled release of bioactive molecules (Amit, Zehavi, & Patchornik, 1974). These strategies could be applied in drug synthesis and the development of therapeutic agents, where specific functional groups are protected during synthesis steps and then selectively activated or removed in biological environments.
Pharmacological Research
The pharmacological exploration of compounds structurally related to 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide may involve investigating their potential as therapeutic agents. For example, research on selective 5-hydroxytryptamine (5-HT) antagonists provides insights into the development of novel treatments for anxiety and affective disorders, highlighting the importance of structural specificity in drug-receptor interactions and therapeutic efficacy (Hudzik et al., 2003).
Environmental and Analytical Chemistry
Studies on the degradation, environmental fate, and analysis of pharmaceuticals and synthetic compounds, including those containing benzenesulfonamide or nitro groups, are critical for assessing their environmental impact and safety (Qutob et al., 2022). Such research helps in understanding the persistence, bioaccumulation potential, and transformation products of these compounds in various environmental matrices, informing regulatory decisions and the design of greener chemicals.
properties
IUPAC Name |
2-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S/c1-15-2-7-18(26(27)28)14-20(15)32(29,30)24-17-5-3-16(4-6-17)19-8-9-21(23-22-19)25-10-12-31-13-11-25/h2-9,14,24H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJRPDWSVRCKFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

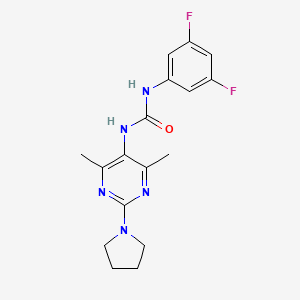

![3-chloro-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2515634.png)
![N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B2515635.png)
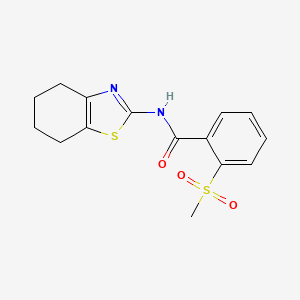
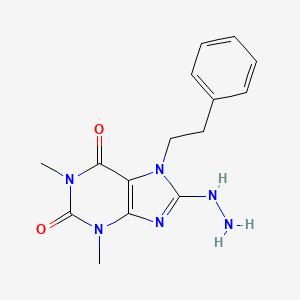
![3-(5,7-Dimethyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2515641.png)
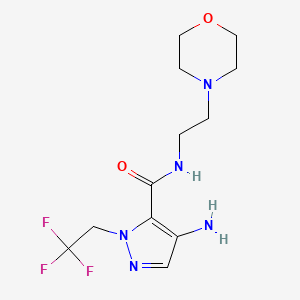
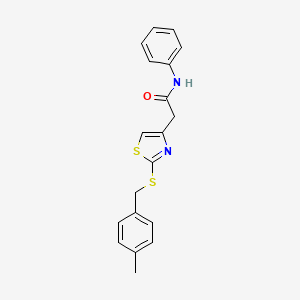
![N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]but-2-ynamide](/img/structure/B2515648.png)


![1-[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2515653.png)
